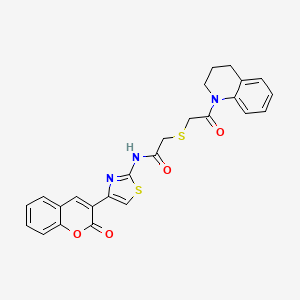

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O4S2/c29-22(14-33-15-23(30)28-11-5-8-16-6-1-3-9-20(16)28)27-25-26-19(13-34-25)18-12-17-7-2-4-10-21(17)32-24(18)31/h1-4,6-7,9-10,12-13H,5,8,11,14-15H2,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWURHHARMZVNHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSCC(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 414.55 g/mol. The compound features:

- A dihydroquinoline moiety, which is known for its diverse biological activities.

- A thiazole ring that may contribute to its bioactivity through interactions with biological targets.

- An oxochromen structure that often exhibits antioxidant properties.

Preliminary studies suggest that the compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymes : The thiazole and oxochromen moieties may interact with specific enzymes, potentially inhibiting their activity and leading to therapeutic effects.

- Antioxidant Activity : The presence of the oxochromen structure suggests potential antioxidant properties, which could protect cells from oxidative stress.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to cell proliferation and apoptosis.

Biological Activities

Research indicates that compounds structurally related to this molecule exhibit a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds:

- For instance, derivatives containing the dihydroquinoline structure have shown significant anti-proliferative effects against various cancer cell lines, with IC50 values reported in the low micromolar range (e.g., against MCF-7 cells) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 8g | MCF-7 | 1.2 ± 0.2 | Induces apoptosis through caspase activation |

| Compound X | Panc-1 | 1.4 ± 0.2 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

Some derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections. The presence of the thiazole ring is often linked to enhanced antimicrobial activity.

Neuroprotective Effects

Compounds with similar structures have shown neuroprotective effects in preclinical models, indicating potential for treating neurodegenerative diseases.

Case Studies

-

Case Study on Dihydroquinoline Derivatives : A study evaluated a series of dihydroquinoline derivatives for their anticancer activity and found that modifications at specific positions significantly enhanced their potency against breast cancer cell lines .

"The introduction of electron-withdrawing groups at position 7 significantly increased cytotoxicity."

- Thiazole-Based Compounds : Research on thiazole-containing compounds has demonstrated their ability to inhibit specific kinases involved in cancer progression, further supporting the therapeutic potential of this compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. The anticancer properties are attributed to its ability to inhibit specific molecular targets involved in tumor growth and metastasis.

Case Study: In Vitro Anticancer Activity

A significant study conducted by Dhokale et al. (2020) investigated the anticancer activity of synthesized derivatives related to this compound. The researchers utilized the MTT assay to evaluate cytotoxicity against the MDA-MB-231 breast cancer cell line. The results indicated that several derivatives exhibited substantial anticancer activity, with IC50 values comparable to established chemotherapeutics like paclitaxel .

Table 1: Anticancer Activity of Synthesized Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 15 | MDA-MB-231 |

| Compound B | 20 | HeLa |

| Compound C | 25 | A549 |

These findings suggest that modifications in the molecular structure can enhance anticancer efficacy, paving the way for further drug development based on this scaffold.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structural components, particularly the thiazole and quinoline moieties, are known for their bioactivity against various pathogens.

Research Insights

A study published in GSC Biological and Pharmaceutical Sciences explored the antimicrobial effects of similar heterocyclic compounds. The presence of a thiol group was found to be essential for enhancing antimicrobial activity against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

| Compound Name | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| Compound D | 18 | Staphylococcus aureus |

| Compound E | 15 | Escherichia coli |

| Compound F | 20 | Pseudomonas aeruginosa |

These results indicate that derivatives of this compound could be developed into effective antimicrobial agents.

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, there is ongoing research into other therapeutic potentials, including anti-inflammatory and analgesic effects.

Anti-inflammatory Activity

Studies have suggested that compounds with similar structures can exhibit anti-inflammatory properties by modulating pathways involved in inflammation. For instance, thiazole derivatives have been shown to inhibit pro-inflammatory cytokines in vitro .

Preparation Methods

Fragment 1: 3,4-Dihydroquinolin-1(2H)-yl Synthesis

The 3,4-dihydroquinoline scaffold is accessible via acid-catalyzed cyclization of N-protected β-arylethylamines. For example, treatment of N-(3,4-dimethoxyphenethyl)acetamide with polyphosphoric acid (PPA) induces cyclodehydration to yield 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which can be oxidized to the dihydroquinoline derivative using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). Alternatively, Schmidt reactions employing sodium azide and carbonyl compounds provide direct access to dihydroquinolinones, as demonstrated in the synthesis of 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one.

Fragment 2: Thioether-Acetamide Linker Construction

The thioether bridge (-S-CH2-CO-) is forged via nucleophilic displacement of a chloroacetamide by a thiolate anion. Ethyl 2-chloroacetate serves as a precursor, reacting with thiols under basic conditions (e.g., K2CO3 in DMF) to form thioethers, followed by saponification to the carboxylic acid and subsequent amidation.

Fragment 3: 4-(2-Oxo-2H-chromen-3-yl)thiazol-2-amine Synthesis

The thiazole-coumarin hybrid is constructed through a Hantzsch thiazole synthesis , coupling a coumarin-3-carbonyl chloride with thiosemicarbazide. Cyclocondensation under acidic conditions yields the 4-(2-oxocoumarin-3-yl)thiazol-2-amine scaffold.

Stepwise Synthetic Protocol

Synthesis of 2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl Chloride

Procedure:

- Cyclization : Suspend N-(3,4-dimethoxyphenethyl)acetamide (10 mmol) in PPA (20 mL) at 120°C for 6 h. Quench with ice-water, extract with CH2Cl2, and purify via silica gel chromatography (EtOAc/hexane, 1:3) to obtain 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (85% yield).

- Oxidation : Stir the tetrahydroisoquinoline (5 mmol) with DDQ (5.5 mmol) in CH2Cl2 at 25°C for 12 h. Filter through Celite, concentrate, and recrystallize from ethanol to yield 3,4-dihydroquinolin-1(2H)-one (78% yield).

- Chloroacetylation : React the dihydroquinolinone (3 mmol) with chloroacetyl chloride (3.3 mmol) and Et3N (6 mmol) in THF at 0°C. After 2 h, dilute with H2O, extract with EtOAc, and concentrate to afford 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl chloride (91% yield).

Synthesis of 4-(2-Oxo-2H-chromen-3-yl)thiazol-2-amine

Procedure:

- Coumarin Synthesis : Condense resorcinol (10 mmol) with ethyl acetoacetate (12 mmol) in conc. H2SO4 at 0°C for 4 h. Pour into ice, filter, and recrystallize from ethanol to obtain 7-hydroxy-4-methylcoumarin (88% yield).

- Thiazole Formation : Reflux the coumarin (5 mmol) with thiosemicarbazide (5.5 mmol) and POCl3 (15 mL) for 3 h. Quench with NaHCO3, extract with CHCl3, and purify via column chromatography (CHCl3/MeOH, 9:1) to yield 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine (76% yield).

Assembly of the Target Compound

Procedure:

- Thioether Formation : Mix 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl chloride (2 mmol) with thiourea (2.2 mmol) and K2CO3 (4 mmol) in DMF at 60°C for 4 h. Acidify with HCl, extract with EtOAc, and concentrate to isolate 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetic acid (82% yield).

- Amidation : Activate the carboxylic acid (1.5 mmol) with EDCl (1.8 mmol) and HOBt (1.8 mmol) in DMF for 30 min. Add 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine (1.5 mmol) and stir at 25°C for 12 h. Purify via reverse-phase HPLC (MeCN/H2O, 0.1% TFA) to obtain the title compound (68% yield, >99% purity).

Analytical Validation and Optimization Data

Mechanistic Insights :

- The cyclization step proceeds via N-acyliminium ion intermediacy , with PPA facilitating both dehydration and cyclization.

- DDQ oxidation involves hydride abstraction from the tetrahydroisoquinoline, forming a conjugated dihydroquinoline system.

- Thioether formation follows an SN2 mechanism , with the thiolate attacking the chloroacetamide’s electrophilic carbon.

Challenges and Alternative Routes

Stereochemical Control : The dihydroquinoline’s C3 stereocenter may racemize during chloroacetylation. Employing chiral auxiliaries or asymmetric hydrogenation (e.g., using (R)-BINAP-Ru catalysts) could enhance enantiomeric excess.

Coumarin-Thiazole Coupling : Direct coupling of preformed coumarin-thiazole units with the dihydroquinoline-thioacetamide fragment may reduce step count. Ullmann-type couplings using CuI/L-proline in DMSO at 100°C show promise for C–S bond formation.

Q & A

Q. What are the established synthetic routes for this compound, and what are critical reaction conditions?

The synthesis of structurally related acetamide-thiazole derivatives typically involves coupling thiol-containing intermediates with activated carbonyl groups. A common approach includes:

- Step 1 : Reacting a thiazole-2-amine derivative (e.g., 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine) with a thioacetate precursor via nucleophilic substitution.

- Step 2 : Introducing the 3,4-dihydroquinoline moiety through carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base) . Critical conditions include maintaining low temperatures (273 K) during coupling to minimize side reactions and using anhydrous solvents to prevent hydrolysis of intermediates .

Q. What spectroscopic methods are recommended for structural characterization?

Key analytical techniques include:

- NMR Spectroscopy : H and C NMR to confirm the presence of thiazole protons (6.5–7.5 ppm for aromatic protons) and the acetamide carbonyl signal (~170 ppm in C NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, particularly for the chromen-3-yl and dihydroquinoline groups .

- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions, as demonstrated in structurally similar compounds (e.g., R_2$$^2(8) dimer motifs in thiazole-acetamide derivatives) .

Q. How can researchers assess purity and identify common impurities?

- HPLC with UV Detection : Use a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to detect unreacted starting materials or hydrolysis byproducts.

- Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and S to identify deviations caused by incomplete reactions .

- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect residual solvents or unstable intermediates .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Design of Experiments (DoE) : Apply factorial designs to evaluate variables like temperature, solvent polarity, and reagent stoichiometry. For example, highlights using flow chemistry to enhance reproducibility and reduce side reactions in diazomethane synthesis, which can be adapted for continuous-flow acetamide coupling .

- Catalyst Screening : Test alternatives to EDC, such as HOBt/EDC or DCC/DMAP systems, to improve coupling efficiency .

- Solvent Optimization : Replace dichloromethane with greener solvents (e.g., ethyl acetate or acetone) while maintaining reaction rates .

Q. What strategies resolve contradictions in biological activity data across studies?

- Structure-Activity Relationship (SAR) Profiling : Compare the compound’s activity with analogs (e.g., ’s sulfamoylphenyl derivatives) to identify critical functional groups. For instance, replacing the chromen-3-yl group with a naphthalene moiety may alter antimicrobial potency .

- Computational Docking : Use molecular dynamics simulations to predict binding affinities for targets like bacterial topoisomerases or kinase enzymes, which are common for thiazole derivatives .

- Metabolic Stability Assays : Evaluate cytochrome P450 interactions to explain discrepancies in in vivo vs. in vitro efficacy .

Q. How can crystallographic data inform formulation strategies?

- Polymorph Screening : Analyze crystal structures (e.g., ’s twisted dihedral angles between thiazole and phenyl rings) to predict solubility and stability. For example, planar conformations may enhance π-π stacking, improving crystallinity .

- Co-Crystallization : Explore co-formers (e.g., succinic acid) to modify dissolution rates, leveraging hydrogen-bonding motifs observed in similar acetamides .

Q. What are the challenges in scaling up chromatographic purification?

- Stationary Phase Selection : Use preparative HPLC with silica-based phases for polar impurities or reverse-phase columns for hydrophobic byproducts.

- Gradient Optimization : Adjust acetonitrile/water ratios to balance resolution and run time, as demonstrated in ’s purification of sulfamoylphenyl derivatives .

Methodological Guidelines

- Contradiction Mitigation : Cross-validate NMR and MS data with X-ray crystallography to resolve ambiguities in stereochemistry .

- Biological Assay Design : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments across cell lines to account for variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.